molecular formula C14H10N4O4S2 B14492752 N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine CAS No. 63481-67-4

N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine

Cat. No.: B14492752
CAS No.: 63481-67-4
M. Wt: 362.4 g/mol
InChI Key: CGJQPNRBCQBPCZ-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dinitrophenyl group, a methylsulfanyl group, and a benzothiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of phenyl compounds to introduce nitro groups, followed by the formation of the benzothiazole ring through cyclization reactions. The methylsulfanyl group is then introduced via thiolation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and benzothiazole ring play crucial roles in its reactivity and biological activity. It may interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.

    Benzothiazole: A simpler compound with a similar ring structure, used in the production of rubber accelerators.

    Methylsulfanylbenzothiazole: A related compound with similar thiolation properties.

Uniqueness

N-(2,4-Dinitrophenyl)-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63481-67-4

Molecular Formula

C14H10N4O4S2

Molecular Weight

362.4 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-2-methylsulfanyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C14H10N4O4S2/c1-23-14-16-11-4-2-8(6-13(11)24-14)15-10-5-3-9(17(19)20)7-12(10)18(21)22/h2-7,15H,1H3

InChI Key

CGJQPNRBCQBPCZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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